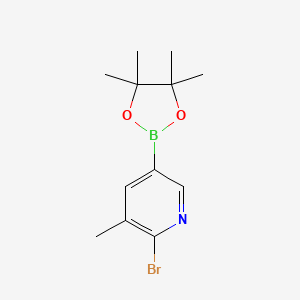
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an imidazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical properties, making it a versatile building block for various chemical syntheses.
Mécanisme D'action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction of 6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl boronic acid with its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, indicating that they can have various molecular and cellular effects .
Méthodes De Préparation
The synthesis of (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution on the Pyridine Ring: The pyridine ring is then functionalized with the imidazole moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions:
Substitution: The imidazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.
Applications De Recherche Scientifique
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar compounds to (6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl)boronic acid include:
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid: Lacks the methyl group on the imidazole ring, which may affect its reactivity and binding properties.
(6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: The position of the boronic acid group is different, which can influence the compound’s chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it particularly useful in certain chemical and biological contexts.
Propriétés
IUPAC Name |
[6-(2-methylimidazol-1-yl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BN3O2/c1-7-11-5-6-13(7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYDEDQTWOGCIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)N2C=CN=C2C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671279 |
Source


|
| Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-10-4 |
Source


|
| Record name | Boronic acid, B-[6-(2-methyl-1H-imidazol-1-yl)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(2-Methyl-1H-imidazol-1-yl)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)






![2-(2-nitrophenyl)-Thiazolo[5,4-b]pyridine-6-methanol](/img/structure/B595123.png)
